

# The Role of TCH-165 in Proteasome Assembly Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TCH-165 |           |
| Cat. No.:            | B611247 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis by eliminating misfolded, damaged, or redundant proteins. The system's core catalytic machine, the 20S proteasome, is particularly important for the degradation of intrinsically disordered proteins (IDPs), whose accumulation is linked to various pathologies, including cancer and neurodegenerative diseases. This technical guide provides an in-depth analysis of **TCH-165**, a novel small molecule that modulates proteasome assembly. **TCH-165** shifts the dynamic equilibrium from the 26S proteasome complex towards the 20S core particle, enhancing its proteolytic activity.[1][2][3] This modulation promotes the targeted degradation of pathogenic IDPs like  $\alpha$ -synuclein, tau, and c-MYC, while sparing structured proteins, highlighting its therapeutic potential.[1][4] This document details the mechanism of action of **TCH-165**, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of its functional pathways.

# Introduction to the Proteasome System The 26S and 20S Proteasomes

The proteasome exists in several forms, primarily the 20S core particle (CP) and the 26S proteasome. The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, which houses the proteolytic active sites. In its latent state, the entry channel



into the 20S core is gated, restricting access. The 26S proteasome is formed when one or two 19S regulatory particles (RP) cap the 20S core. The 19S RP is responsible for recognizing, unfolding, and translocating ubiquitinated proteins into the 20S core for degradation in an ATP-dependent manner.

# **Ubiquitin-Dependent vs. Ubiquitin-Independent Degradation**

The canonical pathway for protein degradation involves the tagging of substrates with a polyubiquitin chain, which targets them for destruction by the 26S proteasome. However, a significant subset of proteins, particularly IDPs, can be degraded by the 20S proteasome in a ubiquitin- and ATP-independent manner. This process relies on the "opening" of the 20S proteasome's axial gates to allow substrate entry.

# The Role of Intrinsically Disordered Proteins (IDPs) in Disease

IDPs lack a stable tertiary structure and are involved in numerous signaling and regulatory pathways. Their inherent flexibility allows them to interact with multiple partners, but also makes them prone to aggregation and accumulation. The buildup of specific IDPs is a hallmark of several diseases; for example, α-synuclein in Parkinson's disease, tau in Alzheimer's disease, and oncoproteins like c-MYC and ornithine decarboxylase (ODC) in various cancers. Enhancing the clearance of these pathogenic IDPs via 20S proteasome activation presents a promising therapeutic strategy.

# TCH-165: A Novel Modulator of Proteasome Assembly

**TCH-165** is a small molecule belonging to an imidazoline scaffold that functions as an enhancer of 20S proteasome assembly and activity.

### **Mechanism of Action**

**TCH-165** modulates the dynamic equilibrium between the 26S and 20S proteasome complexes. It is proposed to bind directly to the  $\alpha$ -ring of the 20S core particle, which prevents the 19S regulatory particle from binding. This interaction induces an "open-gate" conformation



of the 20S proteasome, increasing substrate accessibility to the internal catalytic chamber. The result is a time- and concentration-dependent increase in the levels of free, proteolytically active 20S proteasomes and a corresponding decrease in assembled 26S complexes. This shift specifically enhances the degradation of IDPs without affecting the degradation of structured proteins or the overall clearance of ubiquitinated substrates by the remaining 26S proteasomes at therapeutic concentrations.

## **Quantitative Analysis of TCH-165 Activity**

The efficacy of **TCH-165** has been quantified through various in vitro and cell-based assays. The data below summarizes its key performance metrics.

Table 1: In Vitro Enzymatic Activity of TCH-165 on Human 20S Proteasome

| Parameter                   | Value (μM) | Description                                                                      | Reference |
|-----------------------------|------------|----------------------------------------------------------------------------------|-----------|
| EC50<br>(Chymotrypsin-like) | 4.2        | Half-maximal effective concentration for enhancing proteolysis of Suc- LLVY-AMC. |           |
| EC50 (Trypsin-like)         | 3.2        | Half-maximal effective concentration for enhancing proteolysis of Boc-LRR-AMC.   |           |
| EC50 (Caspase-like)         | 4.7        | Half-maximal effective concentration for enhancing proteolysis of Z-LLE-AMC.     |           |

| Max Fold Enhancement | ~10-fold | Maximum observed increase in 20S-mediated proteolysis.

Table 2: Cellular Effects and Cytotoxicity of TCH-165



| Parameter              | Cell Line                          | Value (µM) | Description                                                                | Reference |
|------------------------|------------------------------------|------------|----------------------------------------------------------------------------|-----------|
| IC50 (Cell<br>Growth)  | RPMI-8226<br>(Multiple<br>Myeloma) | 1.6        | Half-maximal inhibitory concentration for cell growth after 72h treatment. |           |
| IC50 (Cell<br>Growth)  | U-87 MG<br>(Glioblastoma)          | 2.4        | Half-maximal inhibitory concentration for cell growth after 72h treatment. |           |
| CC50<br>(Cytotoxicity) | RPMI-8226                          | 1.0        | Half-maximal cytotoxic concentration after 72h treatment.                  |           |
| CC50<br>(Cytotoxicity) | CCRF-CEM<br>(Leukemia)             | 0.9        | Half-maximal cytotoxic concentration after 72h treatment.                  |           |

 $\mid$  EC50 (MYC Transcription)  $\mid$  HCT-116  $\mid$  2.57  $\mid$  Half-maximal effective concentration for inhibiting MYC-mediated luciferase transcription.  $\mid$   $\mid$ 

Table 3: Impact of TCH-165 on Proteasome Complex Distribution in HEK293T Cells



| Treatment                 | Duration | Effect                                                                                     | Reference |
|---------------------------|----------|--------------------------------------------------------------------------------------------|-----------|
| TCH-165 (3, 10, 30<br>μM) | 24 h     | Concentration-<br>dependent<br>decrease in singly<br>and doubly capped<br>26S proteasomes. |           |
| TCH-165 (3, 10, 30<br>μM) | 24 h     | Concentration-<br>dependent increase in<br>free 20S proteasome.                            |           |

| TCH-165 (30 μM) | 0 - 24 h | Time-dependent decrease in assembled 26S proteasomes. | |

## **Key Experimental Protocols**

Detailed methodologies are crucial for replicating and building upon existing findings. The following sections describe core assays used to characterize **TCH-165**.

## In Vitro 20S Proteasome Activity Assay

- Objective: To measure the direct effect of TCH-165 on the catalytic activity of purified 20S proteasome.
- · Materials:
  - Purified human 20S proteasome (e.g., 1 nM final concentration).
  - TCH-165 stock solution in DMSO.
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  - Fluorogenic peptide substrates: Suc-LLVY-AMC (chymotrypsin-like), Boc-LRR-AMC (trypsin-like), Z-LLE-AMC (caspase-like).
  - Black, clear-bottom 96-well plates.
  - Fluorescence plate reader (Ex/Em ~350/440 nm).



#### Procedure:

- Prepare serial dilutions of TCH-165 in assay buffer. Include a DMSO vehicle control.
- In a 96-well plate, add purified 20S proteasome to each well.
- Add the TCH-165 dilutions or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.
- Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
- Immediately begin monitoring the increase in fluorescence (release of AMC) over time using a plate reader in kinetic mode.
- Calculate the rate of substrate cleavage (initial velocity) for each concentration.
- Plot the rate against the TCH-165 concentration and fit the data to a dose-response curve to determine the EC50 value.

### In Vitro IDP Degradation Assay

- Objective: To visually confirm that TCH-165 enhances the degradation of specific IDPs by the 20S proteasome.
- Materials:
  - Purified 20S proteasome.
  - Purified IDP substrate (e.g., recombinant α-synuclein, tau).
  - Purified structured protein control (e.g., GAPDH).
  - TCH-165 and vehicle control (DMSO).
  - Proteasome inhibitor control (e.g., Bortezomib, Epoxomicin).
  - SDS-PAGE and Western blotting reagents.
  - Antibodies specific to the substrate proteins.



#### Procedure:

- Set up reaction mixtures containing the 20S proteasome and the protein substrate (IDP or structured control).
- Add TCH-165, vehicle, or a proteasome inhibitor to the respective reaction tubes.
- Incubate all reactions at 37°C for a defined period (e.g., 1 hour).
- Stop the reactions by adding SDS-PAGE loading buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Perform immunoblotting using primary antibodies against the substrate protein to visualize the remaining protein.
- Quantify band intensity using software like ImageJ to determine the extent of degradation.

### **Cell-Based Protein Degradation Assay**

- Objective: To assess the ability of TCH-165 to enhance the degradation of a target IDP in a cellular context.
- Materials:
  - A cell line expressing the target protein (e.g., HEK293T cells stably expressing ODC-GFP).
  - Cycloheximide (CHX) to inhibit new protein synthesis (e.g., 50 μg/mL).
  - TCH-165, vehicle control, and proteasome inhibitor control (e.g., Bortezomib).
  - Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
  - Western blotting reagents and relevant antibodies (e.g., anti-GFP, anti-c-MYC).
- Procedure:



- Plate cells and allow them to adhere overnight.
- Pre-treat the cells with cycloheximide for a short period (e.g., 1-2 hours) to halt protein synthesis.
- Treat the cells with various concentrations of TCH-165, vehicle, or a combination of TCH-165 and a proteasome inhibitor.
- Incubate for a specified time course (e.g., 4, 8, or 24 hours).
- Wash the cells with cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation.
- Determine protein concentration in the lysates using a standard assay (e.g., BCA).
- Analyze equal amounts of protein from each sample by Western blotting to determine the levels of the target protein.

### **Native PAGE Analysis of Proteasome Complexes**

- Objective: To determine the effect of TCH-165 on the steady-state distribution of 20S and 26S proteasome complexes in cells.
- Materials:
  - Cells treated with TCH-165 as described in 4.3.
  - Non-denaturing cell lysis buffer (ATP- and glycerol-free).
  - Native PAGE gels (e.g., 3-8% Tris-Acetate).
  - Native running and transfer buffers.
  - Antibodies against proteasome subunits (e.g., anti-β5 for 20S CP, anti-Rpt1 for 19S RP).
- Procedure:
  - Treat cells with TCH-165 for the desired time and concentration.



- Lyse the cells under non-denaturing conditions to preserve the integrity of the proteasome complexes.
- Clarify the lysates by centrifugation at high speed.
- Separate the proteasome complexes by native PAGE. This technique separates proteins based on size and charge while maintaining their native structure.
- Transfer the separated complexes to a membrane.
- Perform immunoblotting with antibodies targeting subunits of the 20S core (to detect all complexes) and the 19S cap (to distinguish 26S from 20S).
- Quantify the relative amounts of doubly-capped 26S, singly-capped 26S, and free 20S complexes.

## **Visualizing the Mechanism and Workflows**

Diagrams are provided to illustrate the molecular mechanism of **TCH-165** and the experimental procedures used for its characterization.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small Molecule Modulation of Proteasome Assembly PMC [pmc.ncbi.nlm.nih.gov]
- 2. tocris.com [tocris.com]



- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Role of TCH-165 in Proteasome Assembly Modulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611247#the-role-of-tch-165-in-proteasome-assembly-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com